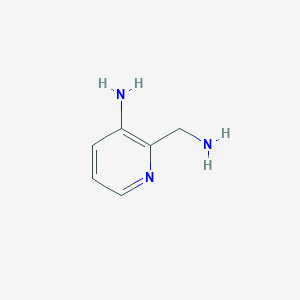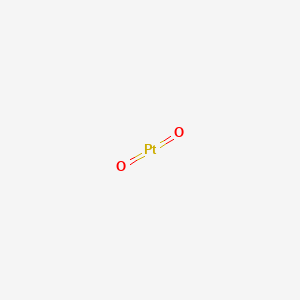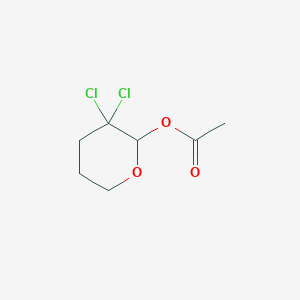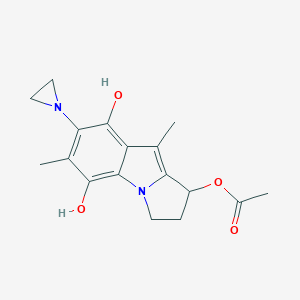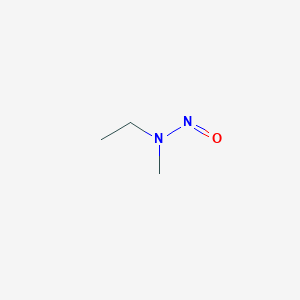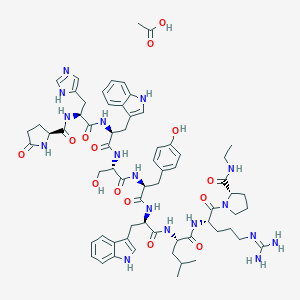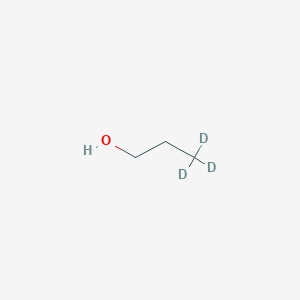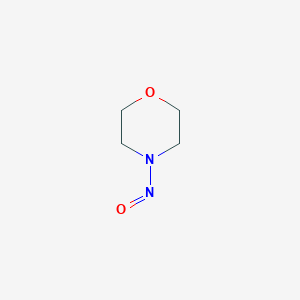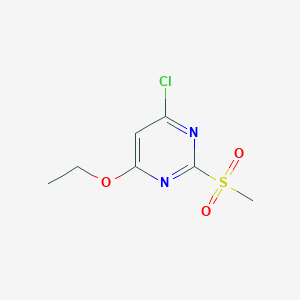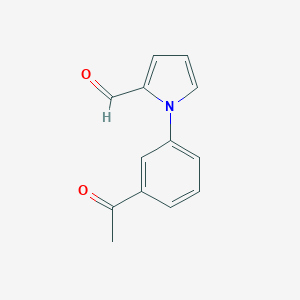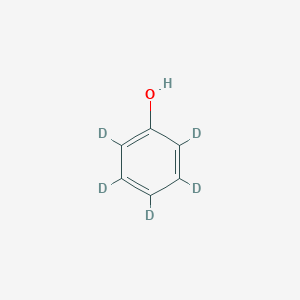
Fenol-d5
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Phenol-d5 is widely used in scientific research due to its unique properties:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy for accurate data interpretation.
Biological Studies: Employed in studies involving deuterium isotope effects to understand metabolic pathways and enzyme mechanisms.
Medical Research: Utilized in the synthesis of deuterated drugs to study pharmacokinetics and metabolic stability.
Industrial Applications: Used in the synthesis of antioxidant compounds and other specialty chemicals.
Mecanismo De Acción
Target of Action
Phenol-d5, an isotope-labeled analog of phenol, is primarily used as an internal analytical standard for accurate data interpretation . The primary targets of Phenol-d5 are similar to those of Phenol, which is active against a wide range of micro-organisms including some fungi and viruses .
Mode of Action
Phenol, the parent compound of Phenol-d5, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . It is reasonable to infer that Phenol-d5 may have a similar mode of action, given its structural similarity to Phenol.
Biochemical Pathways
The biochemical pathways of Phenol-d5 are likely to be similar to those of Phenol. Phenolic compounds, such as Phenol, are secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids . These compounds possess an aromatic ring and various OH groups which are linked to it . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Phenol has low plasma levels and poor oral bioavailability due to rapid first-pass metabolism of the phenol moieties . It is reasonable to infer that Phenol-d5 may have similar pharmacokinetic properties, given its structural similarity to Phenol.
Result of Action
The parent compound phenol has been used to disinfect skin and to relieve itching . It is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis . Given the structural similarity between Phenol and Phenol-d5, it is reasonable to infer that Phenol-d5 may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenol-d5 is typically synthesized by the reaction of phenol with deuterium gas. The process involves the following steps:
Reaction Setup: Phenol is placed in a reaction vessel with deuterium gas.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the exchange of hydrogen atoms with deuterium.
Purification: The resulting product is purified through distillation or crystallization to obtain pure phenol-d5.
Industrial Production Methods: On an industrial scale, phenol-d5 can be produced using similar methods but with larger reaction vessels and more stringent control over reaction conditions to ensure high yield and purity. The use of catalysts may also be employed to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Phenol-d5 undergoes various chemical reactions similar to phenol, with some differences due to the presence of deuterium:
Electrophilic Aromatic Substitution: Phenol-d5 can undergo halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Oxidation: Phenol-d5 can be oxidized to form quinones.
Reduction: Phenol-d5 can be reduced to cyclohexanol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfuric acid.
Friedel-Crafts Alkylation: Alkyl halides and aluminum chloride.
Oxidation: Sodium dichromate or potassium nitrosodisulfonate.
Reduction: Sodium borohydride.
Major Products:
Halogenated Phenols: Chlorophenol, bromophenol.
Nitrophenols: 2-nitrophenol, 4-nitrophenol.
Sulfonated Phenols: Phenol sulfonic acid.
Quinones: 2,5-cyclohexadiene-1,4-dione.
Comparación Con Compuestos Similares
- Phenol-d6
- Phenol-d4
- Phenol-d3
- Phenol-d2 .
Phenol-d5 stands out due to its specific isotopic labeling, making it a valuable tool in various scientific and industrial applications.
Propiedades
IUPAC Name |
2,3,4,5,6-pentadeuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4165-62-2 | |
| Record name | Phen-d5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phen-d5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4165-62-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the applications of phenol-d5 in studying polymer dynamics?
A2: Phenol-d5 acts as a probe molecule to study the amorphous regions of polymers like Nylon 6 []. By incorporating phenol-d5 into the polymer matrix and employing deuterium nuclear magnetic resonance (NMR) spectroscopy, researchers can analyze the mobility and orientation of phenol-d5 molecules within the polymer network under different conditions, such as uniaxial deformation. Changes in the NMR spectra, like quadrupolar splitting and line width, provide valuable insights into the polymer's molecular dynamics and response to external stress or strain.
Q2: What unique insights does studying both phenol-h6 and phenol-d5 offer in spectroscopy?
A3: Comparing the vibrational spectra of phenol-h6 and phenol-d5 unveils crucial information about intramolecular vibrational energy redistribution (IVR) pathways [, ]. The deuterium substitution in phenol-d5 causes a change in vibrational frequencies due to the mass difference between hydrogen and deuterium. This isotopic shift helps in identifying specific vibrational modes and understanding how energy flows within the molecule. Furthermore, observing differences in bandwidths and decay rates of excited states between the two isotopologues can reveal the timescales and mechanisms of energy transfer between different vibrational modes.
Q3: How does phenol-d5 contribute to understanding photochemical reactions?
A4: Phenol-d5 plays a crucial role in deciphering the photochemical pathways of phenol [, ]. Upon UV irradiation, both phenol and phenol-d5 undergo H/D atom elimination. By comparing the kinetic energy distribution and the rate of H/D atom loss from both isotopologues, researchers can distinguish between different reaction mechanisms, such as direct dissociation versus indirect dissociation pathways. The isotopic substitution allows for a clearer understanding of the specific bonds involved in the photochemical reaction and provides information on the time scales involved in these processes.
Q4: Are there any specific advantages of using phenol-d5 in synthesizing deuterated compounds?
A5: Phenol-d5 serves as a valuable starting material in organic synthesis for introducing deuterium into molecules [, ]. Using established synthetic procedures, phenol-d5 can be transformed into various other deuterated aromatic compounds, including aniline-d5 and benzoic acid-d5. The deuterium atoms in these synthesized compounds act as valuable isotopic markers in subsequent studies, enabling researchers to track the fate of specific molecular fragments in chemical reactions, metabolic pathways, or biological systems.
Q5: What is the significance of vibrational projection analysis in comparing phenol and phenol-d5?
A6: Vibrational projection analysis allows for a direct quantitative comparison between the vibrational modes of phenol and phenol-d5 []. This computational method assists in understanding the impact of deuterium substitution on the vibrational frequencies and mode forms of these molecules. By projecting the normal modes of one molecule onto the other, researchers can quantify the similarity and differences in their vibrational motions, providing deeper insights into the effects of isotopic substitution on molecular vibrations. This information is particularly useful for interpreting vibrational spectra and understanding the influence of isotopic substitution on chemical reactivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



